molecular formula C24H22NOPS B11706068 2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate

2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate

Cat. No.: B11706068
M. Wt: 403.5 g/mol
InChI Key: PVYXNTFBOZZALG-UHFFFAOYSA-N
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Description

[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triphenylphosphonium group, and a sulfanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditionsThe final step involves the incorporation of the sulfanide group, which can be done using a thiol or sulfide source under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Toluene, dichloromethane, ethanol

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Various reduced forms depending on the specific conditions

    Substitution: Compounds with different nucleophiles replacing the triphenylphosphonium group

Scientific Research Applications

Chemistry

In organic synthesis, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets through its functional groups makes it a candidate for the development of therapeutic agents .

Industry

In the materials science field, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFIDE
  • [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFOXIDE
  • [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFONE

Uniqueness

The uniqueness of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C24H22NOPS

Molecular Weight

403.5 g/mol

IUPAC Name

2-propan-2-yl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione

InChI

InChI=1S/C24H22NOPS/c1-18(2)22-25-23(24(28)26-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

PVYXNTFBOZZALG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1

Origin of Product

United States

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